2-(THIOPHEN-2-YL)BUTANEDIOIC ACID
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Overview
Description
2-(THIOPHEN-2-YL)BUTANEDIOIC ACID is an organic compound that features a thiophene ring attached to a butanedioic acid moiety Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds between thiophene and other organic moieties . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(THIOPHEN-2-YL)BUTANEDIOIC ACID undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can yield dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(THIOPHEN-2-YL)BUTANEDIOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(THIOPHEN-2-YL)BUTANEDIOIC ACID depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The sulfur atom in the thiophene ring can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
Thiophene-2-carboxylic acid: A thiophene ring with a carboxylic acid group at position 2.
Comparison: 2-(THIOPHEN-2-YL)BUTANEDIOIC ACID is unique due to the presence of both a thiophene ring and a butanedioic acid moiety. This combination imparts distinct chemical properties, such as enhanced acidity and the ability to participate in a wider range of chemical reactions compared to simpler thiophene derivatives . Additionally, the butanedioic acid moiety provides opportunities for further functionalization, making the compound versatile for various applications.
Properties
IUPAC Name |
2-thiophen-2-ylbutanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h1-3,5H,4H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDKFRVOLSJYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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